molecular formula C17H18N2O2 B2643056 2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 7314-22-9

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2643056
CAS No.: 7314-22-9
M. Wt: 282.343
InChI Key: SZUNHWJFLSHRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine moiety connected via a butynyl linker

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-1-yl)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-piperidin-1-ylbut-2-ynyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-14-8-2-3-9-15(14)17(21)19(16)13-7-6-12-18-10-4-1-5-11-18/h2-3,8-9H,1,4-5,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUNHWJFLSHRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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